3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylbenzoic acid
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Overview
Description
3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylbenzoic acid is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a sulfonylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylbenzoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 2,3-Dimethylphenyl Group: The piperazine ring is then substituted with a 2,3-dimethylphenyl group using appropriate reagents and conditions.
Attachment of the Sulfonylbenzoic Acid Moiety: The final step involves the attachment of the sulfonylbenzoic acid moiety to the substituted piperazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylbenzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: It is used in the development of advanced materials with specific properties.
Biological Research: The compound is utilized in various biological assays to study its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile
- (3,4-Dimethylphenyl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Uniqueness
3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylbenzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring, 2,3-dimethylphenyl group, and sulfonylbenzoic acid moiety makes it a versatile compound with diverse applications .
Properties
IUPAC Name |
3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-5-3-8-18(15(14)2)20-9-11-21(12-10-20)26(24,25)17-7-4-6-16(13-17)19(22)23/h3-8,13H,9-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKFUQDXYDTTNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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